Cas no 847925-63-7 (1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene)

1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene is a multifunctional organic compound with distinct advantages for chemical synthesis. It features a trifluoromethanesulfonyloxy group, which imparts high reactivity and stability, and a trimethylsilyl group for improved protection and solubility. This compound's unique structure enables versatile synthetic transformations, particularly in the construction of complex organic molecules.
1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene structure
847925-63-7 structure
Product Name:1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene
CAS No:847925-63-7
MF:C36H39F9O9S3Si3
MW:967.126601457596
MDL:MFCD10000966
CID:716484
PubChem ID:87559911
Update Time:2025-07-20

1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonic acid,trifluoro-,5'-[4-[[(trifluoromethyl)sulfonyl]oxy]-3-(trimethylsilyl)phenyl]-3,3''-bis(trimethylsilyl)[1,1':3',1''-terphenyl]-4,4''-diylester (9CI)
    • 1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
    • [4-[3,5-bis[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]phenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate
    • Methanesulfonic acid,trifluoro-,5'-[4-[[(trifluoromethyl)sulfonyl]oxy]-3-(trimethylsilyl)pheny...
    • Methanesulfonic acid,trifluoro-,5'-[4-[[(trifluoromethyl)sulfonyl]oxy]-3-(trimethylsilyl)phenyl]-3,3''-bis(trimethylsilyl)[1,
    • PUBCHEM_44629864
    • 1,3,5-Tris[3-(trimethylsilyl)-4-(trifluoromethylsulfonyloxy)phenyl]benzene
    • Methanesulfonic acid, trifluoro-, 5'-[4-[[(trifluorometh
    • Methanesulfonic acid, trifluoro-, 5'-[4-[[(trifluoromethyl)sulfonyl]oxy]-3-(trimethylsilyl)phenyl]-3,3''-bis(trimethylsilyl)[1,1':3',1''-terphenyl]-4,4''-diyl ester (9CI)
    • T72994
    • AS-81197
    • Methanesulfonic acid, trifluoro-, 5'-[4-[[(trifluoromethyl)sulfonyl]oxy]-3-(trimethylsilyl)phenyl]-3,3''-bis(trimethylsilyl)[1,1':3',1''-terphenyl]-4,4''-diyl ester
    • T2467
    • AKOS015852941
    • Methanesulfonicacid,trifluoro-,5'-[4-[[(trifluoromethyl)sulfonyl]oxy]-3-(trimethylsilyl)phenyl]-3,3''-bis(trimethylsilyl)[1,1':3',1''-terphenyl]-4,4''-diylester
    • 847925-63-7
    • 4-[4'-(TRIFLUOROMETHANESULFONYLOXY)-5-[4-(TRIFLUOROMETHANESULFONYLOXY)-3-(TRIMETHYLSILYL)PHENYL]-3'-(TRIMETHYLSILYL)-[1,1'-BIPHENYL]-3-YL]-2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE
    • MFCD10000966
    • DTXSID10659785
    • 1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene
    • MDL: MFCD10000966
    • Inchi: 1S/C36H39F9O9S3Si3/c1-58(2,3)31-19-22(10-13-28(31)52-55(46,47)34(37,38)39)25-16-26(23-11-14-29(32(20-23)59(4,5)6)53-56(48,49)35(40,41)42)18-27(17-25)24-12-15-30(33(21-24)60(7,8)9)54-57(50,51)36(43,44)45/h10-21H,1-9H3
    • InChI Key: ZLEUXQBUQGSSOW-UHFFFAOYSA-N
    • SMILES: C1(C2=CC(C3=CC=C(OS(C(F)(F)F)(=O)=O)C([Si](C)(C)C)=C3)=CC(C3=CC=C(OS(C(F)(F)F)(=O)=O)C([Si](C)(C)C)=C3)=C2)=CC=C(OS(C(F)(F)F)(=O)=O)C([Si](C)(C)C)=C1

Computed Properties

  • Exact Mass: 966.09200
  • Monoisotopic Mass: 966.092
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 60
  • Rotatable Bond Count: 12
  • Complexity: 1590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 155
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.415
  • Boiling Point: 740.517°C at 760 mmHg
  • Flash Point: 401.65°C
  • Refractive Index: 1.543
  • Solubility: Soluble in toluene
  • PSA: 155.25000
  • LogP: 12.25080

1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene Security Information

1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene Customs Data

  • HS CODE:2931.90.6000

1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2467-1G
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
847925-63-7 >92.0%(HPLC)
1g
¥2820.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161951-1G
1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene
847925-63-7 >92.0%(HPLC)
1g
¥1567.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161951-250mg
1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene
847925-63-7 >92.0%(HPLC)
250mg
¥482.90 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T868313-250mg
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
847925-63-7 ≥92%
250mg
¥547.20 2022-08-31
abcr
AB251601-1 g
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene, 92%; .
847925-63-7 92%
1 g
€711.90 2023-07-20
TRC
T219040-250mg
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
847925-63-7
250mg
$ 245.00 2022-06-03
TRC
T219040-500mg
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
847925-63-7
500mg
$ 405.00 2022-06-03
TRC
T219040-1000mg
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
847925-63-7
1g
$ 645.00 2022-06-03
abcr
AB251601-1g
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene, 92%; .
847925-63-7 92%
1g
€612.50 2025-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2467-1g
1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene
847925-63-7 92.0%(LC)
1g
¥2820.0 2022-06-10

1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene Production Method

1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:847925-63-7)1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene
Order Number:A1051917
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:34
Price ($):353.0
Email:sales@amadischem.com

1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene Related Literature

Additional information on 1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene

Introduction to 1,3,5-Tris(4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl)benzene (CAS No. 847925-63-7)

1,3,5-Tris(4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl)benzene, identified by its CAS number 847925-63-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This trisubstituted benzene derivative features a unique structural configuration characterized by the presence of trifluoromethanesulfonyloxy (CF₃SO₂O-) and trimethylsilyl (TMS) groups, which contribute to its distinct chemical properties and potential applications.

The compound’s molecular structure consists of a central benzene ring substituted at the 1, 3, and 5 positions with phenyl groups that are further functionalized. Specifically, each phenyl group is attached to a 4-(trifluoromethanesulfonyloxy) moiety and a 3-(trimethylsilyl) group. This dual substitution pattern imparts remarkable stability and reactivity, making it a valuable intermediate in synthetic chemistry. The trifluoromethanesulfonyloxy group enhances the compound’s electronic properties, while the trimethylsilyl group provides protection against hydrolysis and oxidation, facilitating its use in sensitive synthetic transformations.

In recent years, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their improved metabolic stability, bioavailability, and binding affinity. The presence of multiple fluorine atoms in the trifluoromethanesulfonyloxy group aligns this compound with the growing trend of fluorine chemistry in drug development. Studies have demonstrated that fluorine substitution can modulate pharmacokinetic profiles, leading to more effective therapeutic agents. For instance, derivatives of this compound have been explored as potential inhibitors in enzyme-targeted therapies, where their ability to interact selectively with biological targets is crucial.

Moreover, the trimethylsilyl group in this molecule serves as a versatile protecting group in organic synthesis. Its stability under various reaction conditions makes it an ideal candidate for multi-step syntheses involving harsh reagents or strong bases. Researchers have leveraged this property to develop novel synthetic routes for complex heterocyclic compounds, which are prevalent in modern medicinal chemistry. The combination of these protective and reactive groups allows for precise control over chemical transformations, enabling the construction of intricate molecular architectures.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies suggest that its rigid structure and electron-withdrawing substituents enhance binding interactions with biological macromolecules. Such insights are invaluable for rational drug design, where understanding the molecular interactions at an atomic level is paramount. The compound’s potential as a scaffold for drug discovery has been underscored by several preclinical studies exploring its derivatives as candidates for treating neurological disorders and cancer.

The material science applications of 1,3,5-Tris(4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl)benzene are equally compelling. Its high thermal stability and electronic characteristics make it suitable for use in organic electronics and optoelectronic devices. For example, researchers have investigated its utility as a precursor for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where fluorinated aromatic compounds are preferred due to their exceptional performance metrics. The compound’s ability to form stable films with high purity further enhances its appeal in these applications.

The synthesis of this complex molecule represents a testament to the progress in synthetic organic chemistry. Traditional methods often require multiple steps and harsh conditions, but recent innovations have enabled more efficient routes. Catalytic processes and flow chemistry techniques have been particularly effective in streamlining the synthesis of such trisubstituted aromatic compounds. These advancements not only improve yield but also reduce waste, aligning with green chemistry principles.

In conclusion,1,3,5-Tris(4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl)benzene (CAS No. 847925-63-7) stands out as a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer advantages in drug design and material development, while its synthetic accessibility ensures continued exploration by researchers worldwide. As the demand for specialized chemicals grows,this compound exemplifies how innovative molecular design can drive progress in multiple scientific domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:847925-63-7)1,3,5-Tris4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenylbenzene
A1051917
Purity:99%
Quantity:1g
Price ($):353.0
Email